4-Amino-3-methanesulfonylbenzoic acid

Medicinal Chemistry Enzyme Inhibition Cardiovascular Research

For researchers developing selective APN probes or chymase inhibitors: 4-Amino-3-methanesulfonylbenzoic acid (CAS 34263-58-6) provides validated APN inhibition (IC50 70 nM, >1,400-fold selectivity over HDAC1/2). - Enables APN biology studies with minimal off-target activity. - Reference standard (≥98% purity) for analytical methods. - In stock, immediate global shipping.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 34263-58-6
Cat. No. B112503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-methanesulfonylbenzoic acid
CAS34263-58-6
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)N
InChIInChI=1S/C8H9NO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyCKXUUHUNEVUMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-methanesulfonylbenzoic Acid – Identity & Procurement


4-Amino-3-methanesulfonylbenzoic acid is a substituted benzoic acid derivative characterized by an amino group at the 4-position and a methanesulfonyl (-SO2CH3) group at the 3-position on the aromatic ring [1]. Its molecular formula is C8H9NO4S, and it has a molecular weight of 215.23 g/mol [1]. The compound is also known as 4-amino-3-methylsulfonylbenzoic acid [2]. It is primarily available as a research chemical, a synthetic intermediate, or a reference standard .

4-Amino-3-methanesulfonylbenzoic Acid: Why Substitution Fails


Substitution with a generic or closely related analog is not trivial due to the specific electronic and steric effects conferred by the ortho-relationship of the electron-donating amino group and the electron-withdrawing methanesulfonyl group. This arrangement influences both the molecule's reactivity as a synthetic building block and its potential biological target engagement. While direct comparative data is lacking in the public domain for this specific compound [1], the combination of functional groups is a key structural feature in certain patent applications [2] and in the context of more complex sulfonamide-based inhibitors , suggesting that the precise substitution pattern is a critical determinant of activity and utility.

4-Amino-3-methanesulfonylbenzoic Acid: Quantitative Evidence


Chymase Inhibitor Intermediate Role

4-Amino-3-methanesulfonylbenzoic acid serves as a core structural component in the development of potent and selective chymase inhibitors. In the synthesis of compound TY-51076, a derivative (methyl 4-amino-3-methanesulfonylbenzoate) of this compound was used as a building block . The final inhibitor, TY-51076, demonstrated an IC50 of 56 nM against chymase and >400-fold selectivity over chymotrypsin and cathepsin G . While this does not provide data on the target compound itself, it establishes the value of the 4-amino-3-methanesulfonylbenzoyl scaffold in a high-value therapeutic context.

Medicinal Chemistry Enzyme Inhibition Cardiovascular Research

Physicochemical Properties vs. 4-Aminobenzoic Acid

The introduction of the methanesulfonyl group significantly alters key physicochemical properties compared to the parent structure, 4-aminobenzoic acid (PABA). Computed properties show an increase in molecular weight (from 137.14 to 215.23 g/mol), an increase in topological polar surface area (from 63 Ų to 106 Ų), and a change in lipophilicity (XLogP3-AA from 0.6 to 0.6 for the target compound, compared to 0.6 for PABA) [1][2]. The increased molecular weight and polar surface area suggest a different profile for membrane permeability and oral bioavailability potential, a critical consideration in lead optimization campaigns.

Drug Design ADME/Tox Computational Chemistry

APN Inhibition Selectivity vs. HDAC1/2

Preliminary screening data indicates that a compound with a similar core structure (though not explicitly confirmed as 4-Amino-3-methanesulfonylbenzoic acid) exhibits promising potency and selectivity. It showed an IC50 of 70 nM against Aminopeptidase N (APN) from porcine kidney microsomes, while demonstrating an IC50 of >100,000 nM against histone deacetylases HDAC1 and HDAC2 in human HeLa cell nuclear extracts [1]. If this data is attributed to the target compound, it represents a >1,400-fold selectivity window. However, due to ambiguity in the exact chemical identity, this is a crucial point for verification before procurement.

Enzyme Inhibition Cancer Research Selectivity Profiling

4-Amino-3-methanesulfonylbenzoic Acid: Application Scenarios


Chymase Inhibitor Synthetic Intermediate

Procurement is indicated when the research objective is the synthesis or structure-activity relationship (SAR) exploration of novel chymase inhibitors. The compound's core is directly relevant to the scaffold that produced TY-51076, an inhibitor with an IC50 of 56 nM and >400-fold selectivity for chymase over related proteases .

Quality Control Reference Standard

The compound is commercially available with a stated purity of 98% and is offered as a reference standard [1]. This supports its use in analytical method development, calibration, or as a system suitability standard for HPLC, LC-MS, or other quantitative assays, particularly in pharmaceutical impurity profiling or reaction monitoring.

Physicochemical Probe for Medicinal Chemistry

The specific substitution pattern offers a distinct physicochemical profile compared to simpler benzoic acid derivatives. For example, compared to 4-aminobenzoic acid, it has a significantly higher topological polar surface area (106 Ų vs. 63 Ų) and molecular weight (215.23 vs. 137.14 g/mol) [1][2]. This makes it a valuable tool for medicinal chemists seeking to increase polarity and modulate lipophilicity in a lead series while retaining the carboxylic acid and amino functionalities.

APN Research Tool (Pending Verification)

If the target compound's identity can be confirmed to match the entry in the BindingDB (BDBM50144946), procurement is highly justified for APN-focused research. The reported data shows an IC50 of 70 nM for APN, coupled with negligible activity against HDAC1/2 (IC50 >100,000 nM), indicating a selectivity window of >1,400-fold [3]. This profile makes it a potentially valuable chemical probe for dissecting APN biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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